2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-4-carbaldehyde
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Overview
Description
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-4-carbaldehyde is an organic compound that features a thiazole ring substituted with a bromo-methoxyphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Thiazole Formation: The brominated phenol is then reacted with thioamide under acidic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and methoxy groups on the phenyl ring can participate in substitution reactions.
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with reagents like Grignard reagents or hydrides.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron powder as a catalyst.
Formylation: Vilsmeier-Haack reagent (DMF and POCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Reactions: Products with different substituents on the phenyl ring.
Oxidation: 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid.
Reduction: 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-4-methanol.
Scientific Research Applications
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H8BrNO2S |
---|---|
Molecular Weight |
298.16 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C11H8BrNO2S/c1-15-10-3-2-7(12)4-9(10)11-13-8(5-14)6-16-11/h2-6H,1H3 |
InChI Key |
RMQCPELBCNNVHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=NC(=CS2)C=O |
Origin of Product |
United States |
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